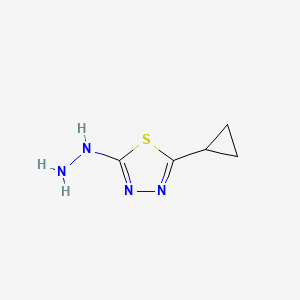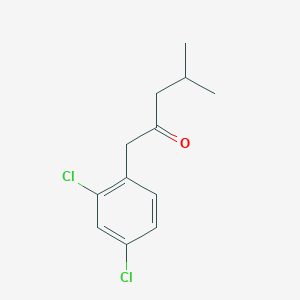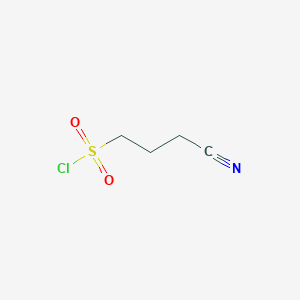![molecular formula C11H14ClNOS B1519279 3-chloro-N-[2-(phenylsulfanyl)ethyl]propanamide CAS No. 91131-29-2](/img/structure/B1519279.png)
3-chloro-N-[2-(phenylsulfanyl)ethyl]propanamide
Übersicht
Beschreibung
“3-chloro-N-[2-(phenylsulfanyl)ethyl]propanamide” is a chemical compound with the CAS Number: 91131-29-2 . It has a molecular weight of 243.76 . The compound is solid in its physical form .
Physical And Chemical Properties Analysis
The IUPAC name for this compound is 3-chloro-N-[2-(phenylsulfanyl)ethyl]propanamide . Its InChI Code is 1S/C11H14ClNOS/c12-7-6-11(14)13-8-9-15-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,13,14) .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research
This compound, with the CAS number 91131-29-2 , is utilized in pharmaceutical research due to its potential as a building block for the synthesis of more complex molecules. Its structure, containing both chloro and thioether functional groups, allows for selective reactions that can lead to the development of new drugs .
Material Science
In material science, the compound’s unique properties are explored for creating novel materials. The phenylsulfanyl group could be used to introduce sulfur into polymeric chains, potentially leading to materials with enhanced durability and chemical resistance .
Chemical Synthesis
As a reagent in chemical synthesis, 3-chloro-N-[2-(phenylsulfanyl)ethyl]propanamide is valuable for introducing the phenylsulfanyl moiety into target molecules. This can be particularly useful in the synthesis of sulfur-containing organic compounds .
Chromatography
The compound’s distinct chemical characteristics make it suitable for use as a standard or reference compound in chromatographic analysis, especially when studying compounds with similar structural features or functional groups .
Analytical Chemistry
In analytical chemistry, this compound can be used to develop new analytical methods or improve existing ones. Its clear and distinct spectral properties allow for precise quantification and identification in complex mixtures .
Biopharma Production
The compound may find applications in biopharmaceutical production where it could be used in the synthesis of intermediates or as a protective group during the synthesis of sensitive biological molecules .
Safety and Controlled Environment
Given its chemical properties, research into the safety and handling of 3-chloro-N-[2-(phenylsulfanyl)ethyl]propanamide is crucial. This includes studying its behavior in controlled environments and developing protocols for safe storage and disposal .
Advanced Battery Science
The phenylsulfanyl group in the compound’s structure could be investigated for its electrochemical properties, which might be beneficial in the development of advanced battery technologies, such as in the creation of new cathode materials .
Safety and Hazards
Eigenschaften
IUPAC Name |
3-chloro-N-(2-phenylsulfanylethyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNOS/c12-7-6-11(14)13-8-9-15-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVJIDRTXYBFAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCNC(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90653887 | |
| Record name | 3-Chloro-N-[2-(phenylsulfanyl)ethyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90653887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91131-29-2 | |
| Record name | 3-Chloro-N-[2-(phenylthio)ethyl]propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91131-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-N-[2-(phenylsulfanyl)ethyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90653887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-tert-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1519196.png)


![5-[4-(Dimethylamino)phenyl]pyridine-3-carboxylic acid](/img/structure/B1519201.png)



![2-[Methyl(thiolan-3-yl)amino]acetic acid](/img/structure/B1519207.png)

![5-methyl-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1519211.png)

![[1-(3-Bromophenyl)cyclopentyl]methanamine](/img/structure/B1519214.png)
![4-[4-(2-Methoxyethyl)phenoxy]aniline](/img/structure/B1519216.png)
